molecular formula C8H11ClN4 B2420661 [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride CAS No. 2279124-49-9

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride

Cat. No.: B2420661
CAS No.: 2279124-49-9
M. Wt: 198.65
InChI Key: YRDTWRDAONMYJV-UHFFFAOYSA-N
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Description

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride is a compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;/h2-3,5H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDTWRDAONMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The cyanohydrin intermediate (e.g., [1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile) reacts with 5-methyl-6-methylaminopyridin-2-ylmethylamine in methanol under basic conditions. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a pH of 8–9. Key steps include:

  • Formation of the imine intermediate via nucleophilic attack of the primary amine on the cyanohydrin carbonyl.
  • Reduction of the imine to the secondary amine using NaBH₃CN.
  • Suppression of cyanide side reactions via addition of iron(II) sulfate heptahydrate (FeSO₄·7H₂O), which complexes free cyanide ions.

Representative Protocol :

  • Reagents : Cyanohydrin (1.0 equiv), 5-methyl-6-methylaminopyridin-2-ylmethylamine (1.2 equiv), DABCO (1.5 equiv), NaBH₃CN (1.3 equiv), FeSO₄·7H₂O (0.5 equiv), methanol.
  • Conditions : Room temperature, 4 hours under nitrogen.
  • Workup : Extraction with dichloromethane, silica gel chromatography (95:4.5:0.5 CH₂Cl₂/MeOH/NH₃), and salification with glycolic acid to yield the hydrochloride salt.

Yield : 94% (free base), 87% (hydrochloride salt).

El-Saghier Reaction for Imidazo[1,2-a]pyrimidine Core Formation

The El-Saghier reaction provides an alternative pathway for constructing the imidazo[1,2-a]pyrimidine core before functionalization. This method involves a one-pot condensation of ethyl cyanoacetate, ethyl glycinate hydrochloride, and a primary amine.

Synthetic Sequence

  • Formation of the Schiff base between ethyl cyanoacetate and the amine.
  • Cyclization under acidic conditions to generate the imidazo[1,2-a]pyrimidine scaffold.
  • Methylation at the 7-position using methyl iodide (CH₃I) in dimethylformamide (DMF).
  • Reductive amination to introduce the methylamine side chain, followed by HCl treatment to form the hydrochloride salt.

Optimization Insights :

  • Solvent : Ethanol or methanol improves cyclization efficiency.
  • Catalyst : Glacial acetic acid (10 mol%) accelerates Schiff base formation.
  • Temperature : Reflux (80°C) for 6 hours ensures complete conversion.

Yield : 68–72% over four steps.

Alternative Routes: Multicomponent and Tandem Reactions

Multicomponent Condensation

A three-component reaction between 2-aminopyrimidine, methyl glyoxal, and ammonium acetate in acetic acid yields the imidazo[1,2-a]pyrimidine core. Subsequent Mannich reaction with formaldehyde and methylamine introduces the methylamine group.

Advantages :

  • Fewer purification steps.
  • Scalable to gram quantities.

Limitations :

  • Lower regioselectivity (7-methyl vs. 5-methyl isomers).

Tandem Oxidation-Reduction

Oxidation of 7-methylimidazo[1,2-a]pyrimidine-2-carbaldehyde using pyridinium chlorochromate (PCC) followed by reductive amination with methylamine and NaBH₄ provides the target compound.

Conditions :

  • Oxidation : PCC (1.2 equiv), CH₂Cl₂, 0°C to room temperature.
  • Reduction : NaBH₄ (2.0 equiv), THF, 1 hour.

Yield : 65% over two steps.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances reproducibility and reduces reaction times:

  • Residence time : 30 minutes (vs. 4 hours in batch).
  • Productivity : 1.2 kg/day using a 10 L reactor.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.
  • Ion-Exchange Chromatography : Removes trace metal catalysts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Reductive Amination 87 99.5 High 120
El-Saghier Reaction 72 98.2 Moderate 95
Multicomponent 65 97.8 Low 80

Chemical Reactions Analysis

Types of Reactions

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

The compound features a fused bicyclic structure that includes both imidazole and pyrimidine rings. This structural configuration makes it a valuable scaffold in drug discovery and development, allowing for diverse interactions with biological targets.

Scientific Research Applications

The applications of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride can be categorized into several key areas:

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial targets suggests it could be effective against various pathogens.
  • Anticancer Properties : Research indicates that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown significant cytotoxicity against various cancer cell lines.

2. Drug Development

  • The compound is explored for its therapeutic potential in treating diseases such as tuberculosis. Its activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis highlights its importance in addressing global health challenges.

3. Coordination Chemistry

  • As a building block in synthetic chemistry, it serves as a ligand for transition metals, facilitating the development of new materials and catalysts.

4. Industrial Applications

  • The compound is utilized in the development of new materials and chemical processes, emphasizing its versatility beyond medicinal uses.

Pharmacological Profile

Research has demonstrated that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant pharmacological activities:

  • Activity Against Tuberculosis : Studies indicate that [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride interacts with biochemical pathways related to tuberculosis, offering potential therapeutic benefits against resistant strains.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride:

  • Anticancer Activity Study : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12.5 µM and MCF-7 breast cancer cells with an IC50 value of 15.0 µM.
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
  • Antimicrobial Research : Investigations into the antimicrobial properties of this compound revealed effectiveness against various bacterial strains, supporting its potential application in treating infections.

Comparison with Similar Compounds

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride can be compared with other imidazo[1,2-a]pyrimidine derivatives such as:

The uniqueness of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound in medicinal chemistry .

Biological Activity

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride is a compound categorized under imidazo[1,2-a]pyrimidines, which are known for their diverse applications in medicinal chemistry. This compound features a fused bicyclic structure that includes both imidazole and pyrimidine rings, making it a significant scaffold in drug discovery and development. Its unique structural properties contribute to its biological activities, particularly against various pathogens and in cancer treatment.

The biological activity of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride is primarily attributed to its ability to interact with specific biological targets through various mechanisms:

  • Direct Binding : The compound can bind directly to target proteins or enzymes.
  • Metal Catalysis : It may facilitate reactions through transition metal catalysis.
  • Oxidation and Photocatalysis : These processes allow the compound to participate in biochemical pathways effectively.

Pharmacological Profile

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This suggests that [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride may interact with biochemical pathways involved in these conditions, offering potential therapeutic benefits.

Table 1: Summary of Biological Activities

Activity Target Pathogen/Disease Mechanism
AntimicrobialMDR-TB, XDR-TBDirect binding and biochemical pathway interaction
AnticancerVarious cancer cell linesInduction of apoptosis via signaling pathways
Enzyme inhibitionSpecific enzymesCompetitive inhibition of substrate binding

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. Specifically, [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride was effective against resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for new anti-tuberculosis drugs .
  • Anticancer Properties : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HEP-G2 (liver cancer). The MTT assay indicated that at concentrations around 25 μM, the compound exhibited significant cytotoxicity without affecting normal mammalian cells .
  • Mechanistic Insights : Research has explored the biochemical pathways influenced by [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride. It has been shown to modulate signaling pathways related to apoptosis and cell cycle regulation in cancer cells .

Safety and Toxicology

The safety profile of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride has been assessed through various toxicological studies. It is classified as harmful if swallowed and can cause skin irritation . Further studies are necessary to establish a comprehensive understanding of its long-term effects and safety in clinical applications.

Q & A

Q. Basic

  • 1H/13C NMR : Assign substituents (e.g., methyl at 7-position, amine-CH2 group) and confirm scaffold integrity. Use DMSO-d6 or CDCl3 as solvents .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and imidazo ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]+ for free base: ~207.1; hydrochloride: ~243.5) .
  • X-ray Diffraction : Resolve absolute configuration and salt formation .

How does the hydrochloride salt form influence the compound's solubility and stability?

Q. Basic

  • Solubility : The hydrochloride salt enhances water solubility via ion-dipole interactions, facilitating in vitro assays .
  • Stability : Reduces hygroscopicity compared to the free base. Store at −20°C under desiccation to prevent decomposition .

What are the known biological targets or activities associated with imidazo[1,2-a]pyrimidine derivatives?

Q. Advanced

  • Enzyme Inhibition : Derivatives target kinases, SGLT2, and P2X3 receptors .
  • Receptor Antagonism : BLU-5937 (a related imidazo-pyridine) selectively inhibits P2X3 receptors with IC50 = 0.025 μM, avoiding taste dysfunction .
  • Assay Design : Use fluorescence polarization for binding studies or enzymatic assays (e.g., luciferase-based ATP depletion) .

How can researchers optimize reaction conditions to improve yield during synthesis?

Q. Advanced

  • Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields by 20–30% .
  • Catalyst Screening : Test Pd(PPh3)4 for Suzuki-Miyaura couplings (common in functionalization steps) .
  • Solvent Optimization : Use DMF or THF for polar intermediates; switch to EtOAc/hexane for recrystallization .

What are the best practices for handling and storing this compound to ensure integrity?

Q. Basic

  • Storage : Keep in amber vials under argon at −20°C to prevent oxidation .
  • Handling : Use gloveboxes for hygroscopic salts and pre-dry solvents (<0.01% H2O) for reactions .
  • Stability Testing : Monitor via HPLC every 6 months; discard if purity drops below 95% .

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